N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Description
N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C20H18ClN3S and its molecular weight is 367.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with their targets in a variety of ways, leading to different biological activities . For instance, some pyrrolopyrazine derivatives have shown kinase inhibitory activity, which involves the inhibition of enzymes that play a crucial role in the regulation of cellular processes .
Biochemical Pathways
These could include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
. These interactions can influence biochemical reactions in significant ways. For instance, some pyrrolopyrazine derivatives have been found to exhibit kinase inhibitory activity, suggesting that they may interact with kinase enzymes .
Cellular Effects
The cellular effects of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide are not yet fully known. Based on the known activities of other pyrrolopyrazine derivatives, it can be hypothesized that this compound may influence cell function in several ways . For example, it may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. It is likely that the effects of this compound may change over time, possibly due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are not yet fully known. It is likely that the effects of this compound may vary with different dosages .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. It is likely that this compound may interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. It is likely that this compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not yet fully known. It is likely that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3S/c21-16-8-10-17(11-9-16)22-20(25)24-14-13-23-12-4-7-18(23)19(24)15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXKWQCUJPDJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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